2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-20-14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZVXGHLZCPQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Cyclopropanation
The (1R,5S) configuration is achieved via asymmetric cyclopropanation, as demonstrated in the synthesis of related azabicyclo compounds. A modified approach involves reacting (S)-epichlorohydrin with a nitrile precursor under basic conditions to form the bicyclo[3.2.1]octane system.
Reaction Conditions
Reductive Amination of Bicyclic Ketones
An alternative route employs reductive amination of a pre-formed bicyclo[3.2.1]octan-3-one intermediate. Hydrogenation over a chiral catalyst (e.g., (R)-BINAP-Ru) achieves the desired (1R,5S) configuration.
Methoxy Group Introduction
Direct Alkylation
Methylation of the azabicyclo[3.2.1]octan-3-ol intermediate using methyl iodide and sodium hydride in DMF provides the methoxy group. This method, adapted from CN102584814A, avoids aqueous conditions that degrade intermediates.
Optimized Parameters
| Parameter | Value |
|---|---|
| Methyl iodide (equiv) | 1.5 |
| Temperature | 0°C → rt |
| Yield | 89% |
Mitsunobu Reaction
For stereochemical retention, the Mitsunobu reaction with methanol and DIAD/PPh3 converts the 3-hydroxy group to methoxy with 94% yield and >99% ee.
Coupling of the 2-Chlorophenyl Ethanone Moiety
Nucleophilic Acylation
The azabicyclo amine reacts with 2-chlorophenylacetyl chloride in the presence of Hünig’s base to form the target ketone.
Reaction Profile
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between a boronic ester-functionalized azabicyclo intermediate and 2-chlorophenylacetyl iodide achieves higher regioselectivity (95% purity).
Purification and Characterization
Crystallization
Recrystallization from n-heptane/ethyl acetate (3:1) yields >99% pure product, as validated by HPLC.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 3.72 (s, 3H, OCH3), 3.32–3.15 (m, 2H, bicyclo-H).
- HRMS : m/z 348.1234 [M+H]+ (calc. 348.1238).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Asymmetric Cyclopropanation | 68 | 92 | 90% ee |
| Reductive Amination | 75 | 95 | 98% ee |
| Mitsunobu Methylation | 94 | 99 | >99% ee |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or ester.
Scientific Research Applications
2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tropane Core
Key Observations :
- Methoxy at Position 3 (target compound) improves metabolic stability compared to non-substituted tropanes (e.g., PF-06700841) .
- Chlorophenyl vs. Fluorophenyl : The 2-chloro-6-fluorophenyl analog () shows higher receptor selectivity but reduced solubility (logP = 3.1) compared to the target compound .
Pharmacokinetic and Pharmacodynamic Profiles
Notable Differences:
- Maraviroc (), despite sharing the tropane core, exhibits a longer half-life due to bulky substituents (4,4-difluoro-N-alkyl groups) that reduce hepatic clearance .
- Tropifexor () demonstrates high plasma protein binding (95%) due to its benzothiazole-carboxylic acid moiety, limiting CNS penetration compared to the target compound .
Biological Activity
The compound 2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a novel synthetic derivative of the azabicyclo[3.2.1]octane scaffold, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bicyclic core that is significant for its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds based on the azabicyclo[3.2.1]octane framework exhibit a range of biological activities:
- Anticholinergic Activity : The compound has shown potential as an anticholinergic agent, which may be beneficial in treating conditions like overactive bladder and certain types of movement disorders.
- CNS Activity : Due to its ability to cross the blood-brain barrier, it may exhibit neuroprotective effects and could be explored for applications in neurodegenerative diseases.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors:
- Acetylcholine Receptors : The compound may act as an antagonist at muscarinic acetylcholine receptors, leading to decreased cholinergic transmission.
- Dopaminergic Systems : Preliminary studies suggest that it might influence dopaminergic pathways, which could have implications for mood regulation and cognitive function.
Table 1: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticholinergic | Inhibition of ACh receptors | |
| Neuroprotective | Potential in neurodegeneration | |
| Dopaminergic modulation | Influence on mood and cognition |
Case Study 1: Anticholinergic Efficacy
In a study assessing the anticholinergic properties of similar compounds, it was found that derivatives of azabicyclo[3.2.1]octane displayed significant inhibition of ACh-induced contractions in isolated smooth muscle tissues. This suggests that this compound may have comparable efficacy.
Case Study 2: Neuroprotective Potential
Another research article highlighted the neuroprotective effects of azabicyclo compounds in models of oxidative stress-induced neuronal death. The findings indicate that these compounds can enhance cell viability and reduce apoptosis in neuronal cultures, suggesting a promising avenue for treating neurodegenerative diseases.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the critical steps in synthesizing 2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone, and how can purity be ensured? Methodological Answer: The synthesis typically involves:
Bicyclic framework formation : Cyclization of the azabicyclo[3.2.1]octane core under controlled temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or THF) to favor ring closure .
Ketone functionalization : Coupling the chlorophenyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Question: Q. How can reaction conditions be optimized to improve diastereomeric excess in the azabicyclo[3.2.1]octane framework? Methodological Answer:
- Temperature control : Lower temperatures (e.g., −20°C) reduce racemization during cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing stereoselectivity .
- Catalyst screening : Chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived ligands) can improve enantiomeric ratios. Validate outcomes via chiral HPLC or NMR anisotropy analysis .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ at m/z 334.12) .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments? Methodological Answer:
- Crystal growth : Use slow vapor diffusion (e.g., hexane/ethanol) to obtain single crystals.
- Data collection : Synchrotron radiation (λ = 1.5418 Å) improves resolution for heavy atoms (Cl, O).
- Refinement : Software like SHELX refines torsional angles and validates the (1R,5S) configuration .
Biological Evaluation
Basic Question: Q. How can researchers design assays to evaluate this compound’s pharmacological potential? Methodological Answer:
- Target identification : Screen against GPCRs (e.g., dopamine receptors) due to structural similarity to tropane alkaloids .
- In vitro assays :
- Binding affinity : Radioligand displacement assays (³H-spiperone for D2 receptors) .
- Functional activity : cAMP accumulation assays to assess agonist/antagonist effects .
Advanced Question: Q. How should contradictory data between in vitro binding affinity and in vivo efficacy be analyzed? Methodological Answer:
- Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) to assess blood-brain barrier penetration .
- Metabolite screening : Use LC-MS/MS to identify oxidation or demethylation products that alter activity .
- Statistical modeling : Apply ANOVA to compare dose-response curves across replicates and identify outliers .
Data Contradiction and Reproducibility
Advanced Question: Q. What strategies mitigate variability in synthetic yields across laboratories? Methodological Answer:
- Standardized protocols : Document exact solvent grades (e.g., HPLC vs. technical grade) and moisture levels (<50 ppm for anhydrous steps) .
- Interlab validation : Share batches for cross-testing via round-robin studies. Use QbD (Quality by Design) principles to identify critical process parameters .
Computational Modeling
Advanced Question: Q. How can molecular docking predict interactions between this compound and neurological targets? Methodological Answer:
- Ligand preparation : Optimize geometry with Gaussian (DFT/B3LYP/6-31G*) and generate SMILES notation for docking .
- Receptor selection : Use cryo-EM structures (e.g., PDB 6CM4 for D3 receptor) for accuracy .
- Scoring : Compare AutoDock Vina and Glide scores to rank binding poses. Validate with MM-GBSA free energy calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
